9-[2-[Bis(1-methylethyl)phosphino]phenyl]-9H-carbazole
Overview
Description
9-[2-[Bis(1-methylethyl)phosphino]phenyl]-9H-carbazole is a compound with the molecular formula C24H26NP and a molecular weight of 359.44 g/mol . This compound is characterized by the presence of a carbazole core substituted with a bis(1-methylethyl)phosphino group on the phenyl ring. It is used in various chemical and industrial applications due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-[Bis(1-methylethyl)phosphino]phenyl]-9H-carbazole typically involves the reaction of carbazole with a phosphine reagent. One common method involves the use of Grignard reagents, where the corresponding chlorophosphine reacts with an organomagnesium halide to form the desired phosphine compound . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
9-[2-[Bis(1-methylethyl)phosphino]phenyl]-9H-carbazole can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the phosphine group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine group results in phosphine oxides, while substitution reactions on the phenyl ring can yield a variety of substituted carbazole derivatives.
Scientific Research Applications
9-[2-[Bis(1-methylethyl)phosphino]phenyl]-9H-carbazole has several scientific research applications, including:
Biology: The compound can be used in the study of biological systems where phosphine-containing compounds play a role.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems or therapeutic agents, is ongoing.
Mechanism of Action
The mechanism by which 9-[2-[Bis(1-methylethyl)phosphino]phenyl]-9H-carbazole exerts its effects involves its interaction with molecular targets through the phosphine group. The phosphine group can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. This coordination can affect various molecular pathways, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common phosphine ligand used in many chemical reactions and catalysis.
Dicyclohexylphosphine: Another phosphine ligand with different steric and electronic properties.
Carbazole: The parent compound without the phosphine substitution, used in various organic electronic applications.
Uniqueness
9-[2-[Bis(1-methylethyl)phosphino]phenyl]-9H-carbazole is unique due to the combination of the carbazole core and the bis(1-methylethyl)phosphino group. This combination imparts specific electronic and steric properties that make it suitable for specialized applications in catalysis and material science .
Properties
IUPAC Name |
(2-carbazol-9-ylphenyl)-di(propan-2-yl)phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26NP/c1-17(2)26(18(3)4)24-16-10-9-15-23(24)25-21-13-7-5-11-19(21)20-12-6-8-14-22(20)25/h5-18H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZFAAVQZRSWHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C1=CC=CC=C1N2C3=CC=CC=C3C4=CC=CC=C42)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26NP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746466 | |
Record name | 9-{2-[Di(propan-2-yl)phosphanyl]phenyl}-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1308652-65-4 | |
Record name | 9-[2-[Bis(1-methylethyl)phosphino]phenyl]-9H-carbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1308652-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-{2-[Di(propan-2-yl)phosphanyl]phenyl}-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1308652-65-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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